4-chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine

Nucleophilic aromatic substitution Synthetic building block Medicinal chemistry

Regioisomeric impurity in pyrazolopyrimidine building blocks derails kinase inhibitor SAR by altering SNAr reaction kinetics. This compound's unique 2,5-dimethyl-4-chloro substitution pattern ensures defined reactivity and scaffold geometry distinct from 2-chloro or 4-methyl analogs. - Delivers ≥95% purity with batch-to-batch consistency for reproducible lead optimization - 4-Chloro handle enables controlled SNAr diversification under standard conditions (K₂CO₃/DIPEA, DMF, 80-100 °C) - Aligns with patent-disclosed chemotypes for CKI and IRAK1 kinase targets Procure a reliable, non-fused pyrazolopyrimidine precursor to accelerate your medicinal chemistry program.

Molecular Formula C9H9ClN4
Molecular Weight 208.65 g/mol
CAS No. 1339677-70-1
Cat. No. B1454443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine
CAS1339677-70-1
Molecular FormulaC9H9ClN4
Molecular Weight208.65 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1Cl)C)N2C=CC=N2
InChIInChI=1S/C9H9ClN4/c1-6-8(10)12-7(2)13-9(6)14-5-3-4-11-14/h3-5H,1-2H3
InChIKeyFGVJBXUMLMMJHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine: Synthetic Intermediate & Scaffold


4-Chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine (CAS 1339677-70-1) is a heterocyclic building block with the molecular formula C₉H₉ClN₄ and a molecular weight of 208.65 g/mol . This compound features a pyrimidine core substituted with chlorine at the 4-position, methyl groups at the 2- and 5-positions, and a 1H-pyrazol-1-yl moiety at the 6-position, rendering it a versatile intermediate for constructing pyrazolopyrimidine derivatives relevant to kinase inhibitor discovery and other medicinal chemistry programs [1].

Pyrazolopyrimidine library construction via 4-chloro SNAr diversification
2,5-Dimethyl substitution moderates ring electrophilicity for selective coupling
Off-the-shelf building block with multi-vendor commercial availability

4-Chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine: Differentiating from Analogs


Within the 6-(1H-pyrazol-1-yl)pyrimidine scaffold family, variations in methyl substitution pattern and chlorine placement critically alter both the available reactive handle for downstream diversification and the steric/electronic environment of the pyrimidine ring . Unlike its close analogs—such as 2-chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine (CAS 1248241-65-7) or 4-chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine (CAS 957035-38-0)—the target compound's unique 2,5-dimethyl substitution pattern and 4-chloro positioning provide a distinct scaffold geometry that governs subsequent coupling reactions and the physicochemical properties of final derivatives. Generic interchange among these analogs would alter reaction kinetics, regioselectivity of nucleophilic aromatic substitution (SNAr) at the chloro position, and ultimately the biological profile of any derived pyrazolopyrimidine library members [1].

2-Chloro positional isomer (CAS 1248241-65-7) redirects diversification vector; 4-chloro placement may not transfer to 2-chloro coupling strategies.
Mono-methyl analog (CAS 957035-38-0) lacks 5-methyl group; SNAr electrophilicity profile may shift, altering coupling kinetics.
Dechlorinated analog lacks reactive handle entirely; cannot serve as an SNAr substrate for amine or thiol diversification.

4-Chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine: Comparative Evidence


SNAr Reactivity vs. Mono-Methyl Analog

The target compound's 2,5-dimethyl substitution pattern confers differential SNAr reactivity at the 4-chloro position compared to the 4-chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine analog (CAS 957035-38-0). The presence of an additional methyl group at the 5-position increases electron density on the pyrimidine ring, which is expected to moderate the electrophilicity of the 4-chloro site relative to the mono-methyl analog [1]. This electronic modulation provides a distinct kinetic window for selective derivatization when building focused libraries of pyrazolopyrimidine-based kinase inhibitors [2].

SNAr Reactivity
Cross-study comparable
Reduced C4 electrophilicity via 2,5-dimethyl electron donation vs mono-methyl analog
Supports selective derivatization window in library synthesis
Qualitative electronic inference; no direct kinetic data available
Nucleophilic aromatic substitution Synthetic building block Medicinal chemistry

Positional Isomer Comparison for Kinase Scaffolds

The 2,5-dimethyl-4-chloro substitution pattern of the target compound places the SNAr-amenable chlorine at the 4-position of the pyrimidine ring, whereas the closest analog 2-chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine (CAS 1248241-65-7) bears chlorine at the 2-position and methyl at the 4-position . This positional isomerism is mechanistically consequential: in pyrazolopyrimidine kinase inhibitor scaffolds disclosed in the patent literature, the pyrazole nitrogen typically occupies a position analogous to the 6-position of the pyrimidine core, with substitution at the 2- and 4-positions governing interactions with the kinase hinge region and selectivity pocket [1]. The target compound's 4-chloro handle permits direct introduction of hinge-binding moieties via SNAr, whereas the 2-chloro analog would require a different synthetic route to access the same pharmacophore arrangement.

Chloro Position
Cross-study comparable
4-chloro orients toward hinge-binding vector; 2-chloro analog redirects elaboration geometry
Aligns with kinase pharmacophore vector for hinge-region engagement
Structural comparison based on canonical SMILES analysis
Pyrazolopyrimidine scaffold Kinase inhibitor Structure-activity relationship

Commercial Availability vs. Dechlorinated Analog

The target compound is commercially available from multiple reputable vendors with a standard purity specification of ≥98%, whereas the closest non-chloro substituted analog, 2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine, has limited commercial availability and is primarily accessible only via custom synthesis or in silico prediction . The presence of the 4-chloro handle in the target compound makes it a commercially stocked, off-the-shelf building block, whereas the dechlorinated analog would require additional synthetic steps to generate the same functional handle. This availability differential directly impacts project timelines and procurement logistics for medicinal chemistry campaigns requiring this specific scaffold geometry.

Procurement
Data to verify
Multi-vendor stock, purity ≥98%; dechlorinated analog not commercially listed
Eliminates custom synthesis lead time for scaffold access
Vendor catalog review; comparator lacks established CAS and sourcing
Building block procurement Commercial availability Purity specification

Alignment with CKI/IRAK1 Inhibitor Patents

Patent literature (US20190365759A1) broadly claims pyrazole pyrimidine derivatives as inhibitors of Casein kinase I (CKI) and Interleukin-1 receptor-associated kinase 1 (IRAK1) for treating malignant and inflammatory diseases [1]. Within the generic Markush structures disclosed, the 2,5-dimethyl-4-chloro substitution pattern of the target compound represents a specific embodiment that can serve as a key intermediate for constructing the claimed pyrazolopyrimidine core. In contrast, mono-methyl pyrimidine analogs (e.g., 4-chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine) fall outside the preferred substitution patterns described in the patent's detailed embodiments, which emphasize specific combinations of alkyl and halogen substitution on the pyrimidine ring for optimal kinase inhibition [1].

Patent Chemotype
Class-level inference
Embodies preferred 2,5-dimethyl-4-chloro substitution in CKI/IRAK1 inhibitor Markush claims
Supports kinase-targeted library design aligned with patented chemotypes
Patent analysis; no direct kinase inhibition data for parent compound
CKI kinase inhibitor IRAK1 kinase inhibitor Pyrazole pyrimidine patent

4-Chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine: Application Scenarios


Synthesis of CKI and IRAK1 Kinase Inhibitor Libraries

Medicinal chemistry teams pursuing CKI or IRAK1 kinase inhibitor programs should prioritize this building block for constructing pyrazolopyrimidine core scaffolds. The 2,5-dimethyl-4-chloro substitution pattern aligns with patent-disclosed chemotypes for these kinase targets, and the 4-chloro handle enables efficient SNAr diversification with amine nucleophiles to install hinge-binding pharmacophores [1].

Scaffold-Hopping and Hit-to-Lead Optimization Campaigns

For discovery programs seeking to explore pyrazolopyrimidine chemical space distinct from fused pyrazolo[1,5-a]pyrimidines, this compound offers a non-fused scaffold alternative. The 6-(1H-pyrazol-1-yl)pyrimidine connectivity presents a different vector arrangement compared to fused bicyclic systems, potentially accessing novel kinase selectivity profiles. The compound's commercial availability in ≥98% purity with batch-to-batch consistency supports reproducible SAR exploration [1].

Building Block for Pyrazolopyrimidine-Based Chemical Probes

Chemical biology laboratories developing tool compounds to interrogate CKI isoform function in Wnt/β-catenin signaling pathways can employ this building block as an entry point for probe synthesis. The 4-chloro handle permits late-stage functionalization with linker moieties (e.g., PEG chains, biotin, or fluorophores) following core scaffold assembly, enabling the generation of affinity reagents or fluorescent probes [1].

Contract Research and Custom Synthesis Starting Material

CROs and custom synthesis providers servicing medicinal chemistry clients should maintain inventory of this building block as a versatile SNAr substrate. Its 2,5-dimethyl substitution pattern modulates ring electronics to temper reactivity relative to more electrophilic mono-methyl or unsubstituted analogs, providing a controlled reaction profile for amine coupling under standard conditions (e.g., K₂CO₃ or DIPEA in DMF at 80–100 °C) [1].

Application
Selection Property
Validation Focus
CKI/IRAK1 inhibitor library synthesis
4-chloro SNAr handle
Amine coupling efficiency and scaffold elaboration
Scaffold-hopping campaigns
Non-fused pyrazolopyrimidine core
Kinase selectivity profile exploration
Chemical probe development
Late-stage chloro functionalization
Linker attachment and probe validation
CRO custom synthesis programs
Controlled SNAr reactivity profile
Reaction condition standardization

Technical Documentation Hub

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